Cas no 5985-89-7 (4-Amino-2-hydroxybenzamide)

4-Amino-2-hydroxybenzamide is a substituted benzamide derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its molecular structure allows for selective reactivity, particularly in the formation of heterocyclic compounds and coordination complexes. The compound exhibits potential as a building block for bioactive molecules due to its ability to participate in hydrogen bonding and metal chelation. Its stability under standard conditions and solubility in polar solvents further enhance its utility in research and industrial processes. The presence of orthogonal functional groups enables precise modifications, supporting its use in medicinal chemistry and material science applications.
4-Amino-2-hydroxybenzamide structure
4-Amino-2-hydroxybenzamide structure
Product Name:4-Amino-2-hydroxybenzamide
CAS No:5985-89-7
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD16999379
CID:843805
PubChem ID:459424
Update Time:2025-06-11

4-Amino-2-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2-hydroxybenzamide
    • Benzamide, 4-amino-2-hydroxy-
    • 4-Aminosalicylamide
    • 4-amino-2-hydroxy-benzamide
    • LPUOAJPPDCPCST-UHFFFAOYSA-N
    • 8918AB
    • MB25620
    • O11153
    • EN300-1295048
    • DB-332002
    • DTXSID70332643
    • SCHEMBL1526264
    • 5985-89-7
    • AKOS009056280
    • DS-17092
    • MDL: MFCD16999379
    • Inchi: 1S/C7H8N2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,8H2,(H2,9,11)
    • InChI Key: LPUOAJPPDCPCST-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1C(N)=O)N

Computed Properties

  • Exact Mass: 152.058577502g/mol
  • Monoisotopic Mass: 152.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 89.3

4-Amino-2-hydroxybenzamide Security Information

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4-Amino-2-hydroxybenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5985-89-7)4-Amino-2-hydroxybenzamide
Order Number:A913837
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:50
Price ($):386.0
Email:sales@amadischem.com

Additional information on 4-Amino-2-hydroxybenzamide

4-Amino-2-Hydroxybenzamide: A Comprehensive Overview

The compound with CAS No. 5985-89-7, commonly referred to as 4-Amino-2-Hydroxybenzamide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique chemical properties and potential applications in various industries. In this article, we will delve into the structure, synthesis, properties, and recent advancements related to 4-Amino-2-Hydroxybenzamide, providing a detailed and up-to-date analysis.

4-Amino-2-Hydroxybenzamide is an aromatic amide derivative characterized by the presence of an amino group (-NH₂) at the para position and a hydroxyl group (-OH) at the ortho position of the benzene ring. The amide functional group (-CONH₂) further enhances its reactivity and versatility in chemical reactions. This structure makes 4-Amino-2-Hydroxybenzamide a valuable precursor in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential of 4-Amino-2-Hydroxybenzamide in drug discovery. Researchers have explored its role as a building block for developing bioactive compounds with anti-inflammatory, antioxidant, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-Amino-2-Hydroxybenzamide exhibit promising activity against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.

In addition to its pharmaceutical applications, 4-Amino-2-Hydroxybenzamide has found utility in the field of materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts and sensors. A groundbreaking study in *Nature Materials* revealed that incorporating 4-Amino-2-Hydroxybenzamide into metal-organic frameworks (MOFs) significantly enhances their gas adsorption capabilities, making them suitable for industrial gas separation processes.

The synthesis of 4-Amino-2-Hydroxybenzamide typically involves multi-step reactions starting from readily available aromatic compounds. One common approach is the condensation of 4-amino-2-hydroxybenzoic acid with ammonia or ammonium salts under controlled conditions. This method ensures high yield and purity, making it feasible for large-scale production.

From an environmental standpoint, researchers are increasingly focusing on sustainable methods for synthesizing 4-Amino-2-Hydroxybenzamide. Green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, have shown promise in reducing energy consumption and minimizing waste generation during production.

In conclusion, 4-Amino-2-Hydroxybenzamide (CAS No. 5985-89-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its role as a key intermediate in drug development and materials science underscores its importance in contemporary research. As scientific advancements continue to unfold, the potential of this compound is expected to expand further, contributing significantly to both academic and industrial sectors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5985-89-7)4-Amino-2-hydroxybenzamide
A913837
Purity:99%
Quantity:1g
Price ($):386.0
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